An In-depth Technical Guide to the Mechanism of Action of NTPO
An In-depth Technical Guide to the Mechanism of Action of NTPO
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NTPO, or Nitrilotris(methylenephosphonic acid), in the context of non-thermal plasma (NTP) treatment, functions as a potent inducer of DNA damage, primarily through the generation of reactive oxygen species (ROS). The addition of oxygen gas flow during NTP treatment, referred to as NTPO, significantly enhances the production of intracellular ROS. This leads to the formation of genomic DNA lesions and single-strand breaks, which subsequently activate the Ataxia Telangiectasia and Rad3-related (ATR)-mediated cell cycle checkpoint. The cellular response to NTPO-induced DNA damage relies heavily on the Base Excision Repair (BER) pathway, with a key role for Poly (ADP-ribose) polymerase 1 (PARP1). Consequently, the inhibition of PARP1 has been shown to potentiate the apoptotic effects of NTPO, highlighting a promising avenue for combination cancer therapy.
Core Mechanism of Action: DNA Damage and ATR Signaling
The primary mechanism of action of NTPO is the induction of DNA damage mediated by a significant increase in intracellular reactive oxygen species (ROS). This enhanced ROS production, a consequence of the addition of oxygen to non-thermal plasma treatment, leads to the formation of various DNA lesions, including oxidized bases and a substantial number of single-strand breaks.[1][2]
This genomic damage triggers the activation of the ATR-mediated signaling cascade, a crucial component of the DNA damage response (DDR). The ATR pathway is activated in response to single-stranded DNA and stalled replication forks, leading to the phosphorylation of downstream targets, including checkpoint kinase 1 (CHK1). This initiates a cell cycle checkpoint, halting cell cycle progression to allow for DNA repair.[1]
A critical aspect of NTPO's mechanism is the cell's reliance on the Base Excision Repair (BER) pathway for resolving the induced DNA lesions. The Nucleotide Excision Repair (NER) pathway does not appear to play a significant role in the repair of NTPO-induced damage.[1]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the quantitative findings from key experiments investigating the effects of NTPO.
Table 1: Effect of NTP and NTPO on Apoptosis in Human Cancer Cell Lines
| Cell Line | Treatment | Cleaved Caspase-3 Positive Cells (%) | TUNEL Positive Cells (%) |
| A549 (Lung Carcinoma) | Control | ~5 | ~4 |
| NTP | ~15 | ~10 | |
| NTPO | ~45 | ~20 | |
| SK-MEL-2 (Melanoma) | Control | ~4 | ~3 |
| NTP | ~12 | ~8 | |
| NTPO | ~35 | ~18 |
Data extracted from Choi JY, et al. Oncotarget. 2016.[1]
Table 2: Induction of DNA Damage by NTP and NTPO
| Cell Line | Treatment | γH2AX Phosphorylation (Fold Change vs. Control) | Comet Assay (Tail Moment) |
| A549 | NTP | ~2.5 | ~15 |
| NTPO | ~5.0 | ~45 | |
| SK-MEL-2 | NTP | ~2.0 | ~12 |
| NTPO | ~4.5 | ~38 |
Data extracted from Choi JY, et al. Oncotarget. 2016.[1][3]
Table 3: Effect of PARP Inhibition on NTPO-Induced Apoptosis in A549 Cells
| Treatment | Cleaved Caspase-3 Positive Cells (%) | TUNEL Positive Cells (%) |
| NTPO | ~45 | ~20 |
| NTPO + PARP Inhibitor | ~65 | ~35 |
Data extracted from Choi JY, et al. Oncotarget. 2016.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and NTPO Treatment
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Cell Lines: Human lung carcinoma (A549) and human melanoma (SK-MEL-2) cells were used.
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Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
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NTPO Treatment Protocol: A non-thermal plasma jet device was used. For NTPO treatment, oxygen gas was introduced into the helium gas flow at a controlled rate. Cells were seeded in appropriate culture plates and exposed to the plasma jet for a specified duration (e.g., 30-60 seconds). The distance between the plasma jet nozzle and the cell surface was maintained at a constant distance.
Western Blot Analysis
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Objective: To detect the expression and phosphorylation status of key proteins in the DNA damage response pathway (e.g., γH2AX, CHK1).
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Procedure:
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Following NTPO treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein concentration was determined using a BCA protein assay kit.
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Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
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The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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The membrane was incubated with primary antibodies against target proteins (e.g., anti-γH2AX, anti-phospho-CHK1, anti-β-actin) overnight at 4°C.
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After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
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Comet Assay (Single-Cell Gel Electrophoresis)
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Objective: To quantify DNA single-strand breaks.
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Procedure:
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Cells were harvested after NTPO treatment.
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A suspension of single cells was mixed with low-melting-point agarose.
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The mixture was layered onto a microscope slide pre-coated with normal melting point agarose.
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The slides were immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
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The slides were then placed in an electrophoresis chamber filled with alkaline buffer (pH > 13) to unwind the DNA.
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Electrophoresis was performed at a low voltage.
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The slides were neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green).
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Comet-like images, where the "tail" represents fragmented DNA that has migrated away from the "head" (intact DNA), were visualized using a fluorescence microscope and quantified using specialized software to determine the tail moment.
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TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
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Objective: To detect DNA fragmentation, a hallmark of apoptosis.
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Procedure:
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Cells were cultured on coverslips and treated with NTPO.
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Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
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The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP, was added to the cells and incubated in a humidified chamber. TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
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The incorporated biotin-dUTP was then detected using streptavidin conjugated to a fluorescent probe (e.g., Alexa Fluor 488).
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Nuclei were counterstained with a DNA-specific dye like DAPI.
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The percentage of TUNEL-positive (apoptotic) cells was determined by fluorescence microscopy.
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Experimental Workflow Diagram
